molecular formula C20H14N2 B14176984 1-[(Pyren-1-YL)methyl]-1H-imidazole CAS No. 866959-52-6

1-[(Pyren-1-YL)methyl]-1H-imidazole

Katalognummer: B14176984
CAS-Nummer: 866959-52-6
Molekulargewicht: 282.3 g/mol
InChI-Schlüssel: JOMOBSFEGMBRGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(Pyren-1-YL)methyl]-1H-imidazole is a compound that combines the structural features of pyrene and imidazole. Pyrene is a polycyclic aromatic hydrocarbon known for its photophysical properties, while imidazole is a five-membered heterocyclic compound containing two nitrogen atoms. The combination of these two moieties results in a compound with unique chemical and physical properties, making it of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Pyren-1-YL)methyl]-1H-imidazole typically involves the reaction of pyrene derivatives with imidazole. One common method is the alkylation of imidazole with a pyrene-containing alkyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 1-[(Pyren-1-YL)methyl]-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrene moiety may yield pyrenequinone, while substitution reactions can introduce various functional groups onto the imidazole ring .

Wirkmechanismus

The mechanism of action of 1-[(Pyren-1-YL)methyl]-1H-imidazole involves its interaction with various molecular targets. The pyrene moiety can intercalate between nucleic acid bases, disrupting the structure of DNA and RNA. This intercalation can inhibit the replication and transcription processes, leading to potential anticancer effects. The imidazole ring can also coordinate with metal ions, affecting enzymatic activities and other biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

    1-(Pyren-1-yl)-1H-imidazole: Similar structure but lacks the methyl group on the imidazole ring.

    1-(Pyren-1-yl)-2-methyl-1H-imidazole: Contains an additional methyl group on the imidazole ring.

    1-(Pyren-1-yl)-1H-benzo[d]imidazole: Contains a fused benzene ring with the imidazole.

Uniqueness: 1-[(Pyren-1-YL)methyl]-1H-imidazole is unique due to the presence of both the pyrene and imidazole moieties, which confer distinct photophysical and chemical properties. The methyl group on the imidazole ring can also influence its reactivity and interactions with other molecules, making it a versatile compound for various applications .

Eigenschaften

CAS-Nummer

866959-52-6

Molekularformel

C20H14N2

Molekulargewicht

282.3 g/mol

IUPAC-Name

1-(pyren-1-ylmethyl)imidazole

InChI

InChI=1S/C20H14N2/c1-2-14-4-5-16-6-7-17(12-22-11-10-21-13-22)18-9-8-15(3-1)19(14)20(16)18/h1-11,13H,12H2

InChI-Schlüssel

JOMOBSFEGMBRGY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CN5C=CN=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.